molecular formula C14H16N2O2 B5214301 1'-phenyl-1,3'-bipyrrolidine-2',5'-dione

1'-phenyl-1,3'-bipyrrolidine-2',5'-dione

Cat. No.: B5214301
M. Wt: 244.29 g/mol
InChI Key: CLPRMDNZBYQVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-Phenyl-1,3'-bipyrrolidine-2',5'-dione is a bicyclic pyrrolidine-dione derivative synthesized via multi-step reactions involving N-acylation, Dieckmann cyclization, and intramolecular cyclization. Its core structure features two fused pyrrolidine rings with a phenyl substituent at the 1'-position and ketone groups at the 2' and 5' positions.

Properties

IUPAC Name

1-phenyl-3-pyrrolidin-1-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-13-10-12(15-8-4-5-9-15)14(18)16(13)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPRMDNZBYQVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The target compound requires lengthy multi-step synthesis with moderate yields (30.7%–82.4%) , whereas microwave-assisted methods for spiro-triazolidine-diones (e.g., 5a) achieve higher yields (88%) in 15 minutes .
  • Structural Diversity: The phenyl group at the 1'-position distinguishes the target compound from analogs like 3-(5-chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione, which incorporates a phenoxyphenyl moiety and methyl group .
Physicochemical Properties
Compound Molecular Weight Melting Point Key Functional Groups
1'-Phenyl-1,3'-bipyrrolidine-2',5'-dione ~290–350 (estimated) Not reported Bipyrrolidine, dione, phenyl
Pyridine-based analogs (e.g., ) 466–545 268°C–287°C Chloropyridine, substituted phenyl
5a (spiro-triazolidine-dione) ~300–350 (estimated) Not reported Thioxo, spirocyclic system

Key Observations :

  • Molecular Weight : The target compound’s bipyrrolidine core likely results in a lower molecular weight (~290–350) compared to pyridine-based analogs (466–545) .
  • Thermal Stability : Pyridine derivatives exhibit high melting points (268°C–287°C) due to aromatic stacking, whereas the bipyrrolidine-dione’s melting point remains unreported but may be lower due to reduced rigidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.